N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE
Overview
Description
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE is a complex organic compound that features an adamantyl group, a bromophenyl group, and a morpholinylacetamide moiety
Preparation Methods
The synthesis of N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE typically involves multiple steps. One common method starts with the bromination of adamantane to form 1-bromoadamantane. This intermediate is then reacted with 2-bromophenylamine to form N-(1-adamantyl)-2-bromophenylamine. The final step involves the reaction of this intermediate with morpholine and acetic anhydride to yield the target compound .
Chemical Reactions Analysis
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The adamantyl and morpholinyl groups can undergo oxidation and reduction reactions, respectively, to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: The adamantyl group imparts rigidity and thermal stability, making the compound useful in developing high-performance polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules
Mechanism of Action
The mechanism of action of N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantyl and morpholinyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE can be compared with other adamantyl-containing compounds, such as amantadine and memantine. These compounds share the adamantyl group, which imparts similar properties like rigidity and stability. the presence of the bromophenyl and morpholinylacetamide groups in this compound makes it unique and potentially more versatile in its applications .
Similar compounds include:
Amantadine: Used as an antiviral and anti-Parkinson drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug with a similar structure.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN2O2/c23-19-2-1-18(22-11-15-7-16(12-22)9-17(8-15)13-22)10-20(19)24-21(26)14-25-3-5-27-6-4-25/h1-2,10,15-17H,3-9,11-14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMRVJUKWIYXKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)C34CC5CC(C3)CC(C5)C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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